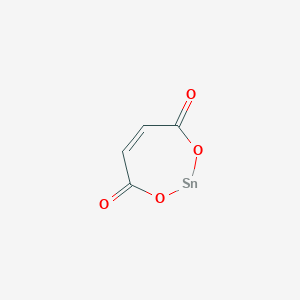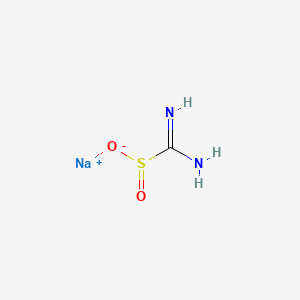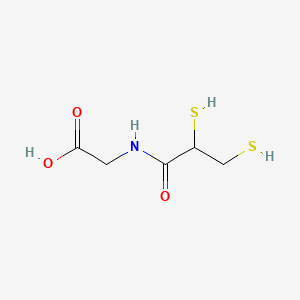
Octyl isooctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl isooctadecanoate: is an ester compound formed from the reaction of octanol and isooctadecanoic acid. It is commonly used in various industries, including cosmetics and personal care products, due to its excellent emollient properties. This compound is known for its ability to provide a smooth and silky feel to formulations, making it a popular ingredient in lotions, creams, and other skincare products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octyl isooctadecanoate is typically synthesized through an esterification reaction between octanol and isooctadecanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:
Octanol+Isooctadecanoic acid→Octyl isooctadecanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of continuous flow reactors allows for better control of reaction conditions, such as temperature and pressure, leading to a more consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Octyl isooctadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of octanol and isooctadecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water
Transesterification: Alcohol, acid or base catalyst
Major Products Formed:
Hydrolysis: Octanol and isooctadecanoic acid
Transesterification: Different esters and alcohols
Applications De Recherche Scientifique
Chemistry: Octyl isooctadecanoate is used as a model compound in studies involving esterification and transesterification reactions. It serves as a reference compound for understanding the kinetics and mechanisms of these reactions.
Biology: In biological research, this compound is used as a component in lipid-based formulations for drug delivery systems. Its emollient properties make it suitable for enhancing the bioavailability of hydrophobic drugs.
Medicine: this compound is investigated for its potential use in topical formulations for skin conditions. Its ability to improve skin hydration and barrier function makes it a promising ingredient in dermatological products.
Industry: In the cosmetics industry, this compound is widely used in formulations of lotions, creams, and sunscreens. Its non-greasy texture and excellent spreading properties enhance the sensory experience of these products .
Mécanisme D'action
Octyl isooctadecanoate exerts its effects primarily through its emollient properties. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and preventing transepidermal water loss. This mechanism is particularly beneficial in skincare formulations aimed at improving skin hydration and smoothness .
Comparaison Avec Des Composés Similaires
- Octyl stearate
- Octyl palmitate
- Octyl laurate
Comparison: Octyl isooctadecanoate is unique among these compounds due to its branched structure, which imparts distinct physical properties. Compared to octyl stearate and octyl palmitate, this compound has a lower melting point, making it more suitable for formulations requiring a liquid emollient at room temperature. Additionally, its branched structure provides better spreadability and a lighter feel on the skin, enhancing its sensory attributes in cosmetic products .
Propriétés
Numéro CAS |
93803-86-2 |
|---|---|
Formule moléculaire |
C26H52O2 |
Poids moléculaire |
396.7 g/mol |
Nom IUPAC |
octyl 16-methylheptadecanoate |
InChI |
InChI=1S/C26H52O2/c1-4-5-6-7-18-21-24-28-26(27)23-20-17-15-13-11-9-8-10-12-14-16-19-22-25(2)3/h25H,4-24H2,1-3H3 |
Clé InChI |
RDUQEQWTZYCTJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


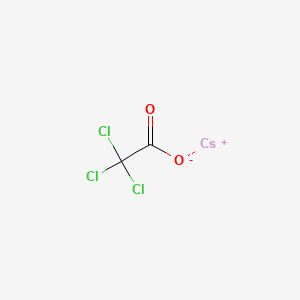
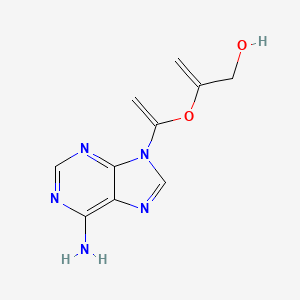
![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)
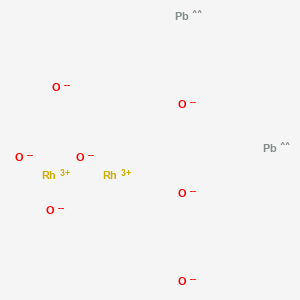
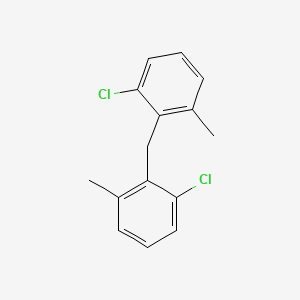


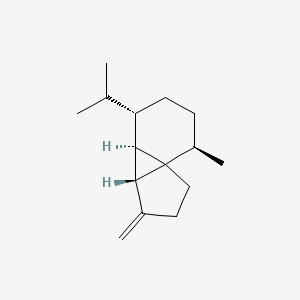
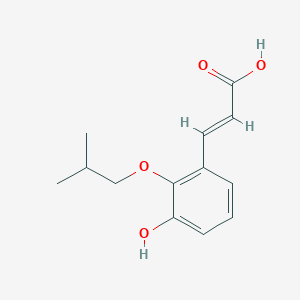
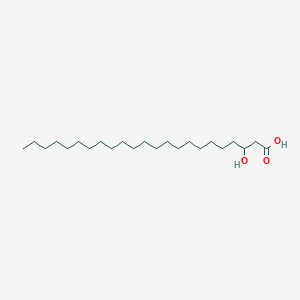
![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)
